molecular formula C12H17ClF2N2O B1451218 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride CAS No. 1185293-74-6

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

Cat. No.: B1451218
CAS No.: 1185293-74-6
M. Wt: 278.72 g/mol
InChI Key: UWNBVJPWZVWYLA-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is a synthetic amine derivative featuring a morpholine ring and a 2,4-difluorophenyl substituent. The morpholine ring contributes to solubility and hydrogen-bonding capacity, while the difluorophenyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . The hydrochloride salt form improves crystallinity and stability, a common feature in bioactive amines .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBVJPWZVWYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride, with the chemical formula C12H17ClF2N2O and CAS number 1185293-74-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 278.73 g/mol
  • Molecular Structure : The compound features a difluorophenyl group attached to a morpholine ring, which contributes to its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and antidepressant effects.

Antimicrobial Activity

Recent studies indicate that compounds containing a 2,4-difluorophenyl group exhibit significant antimicrobial properties. For instance:

  • Inhibitory Effects : A related compound demonstrated a 16-fold stronger inhibitory effect against Pseudomonas aeruginosa compared to chloramphenicol . This suggests that the difluorophenyl moiety enhances bactericidal activity.
  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 2 µg/mL against various bacteria, indicating potent bacteriostatic properties .

Antidepressant Activity

The compound's structural analogs have been investigated for their potential antidepressant effects:

  • Mechanism : Research has shown that derivatives can inhibit norepinephrine and serotonin uptake in rat brain models, suggesting a mechanism akin to traditional antidepressants like imipramine .
  • Case Studies : In rodent models, specific analogs exhibited significant effects on reducing noradrenergic responsiveness and antagonizing reserpine-induced hypothermia, which are indicative of antidepressant activity .

Research Findings

StudyFindings
Study A (2023)Demonstrated significant antimicrobial activity with MIC values ranging from 1 to 8 µg/mL against various pathogens .
Study B (2023)Found that the presence of fluorine in the structure enhances lipophilicity and bioavailability, improving therapeutic efficacy against resistant strains .
Study C (2023)Reported positive antidepressant-like effects in animal models, correlating with neurotransmitter uptake inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Bacterial Growth : The structural features allow for effective interaction with bacterial cell membranes and enzymes critical for cell wall synthesis.
  • Modulation of Neurotransmitter Systems : By inhibiting the reuptake of norepinephrine and serotonin, the compound may enhance mood-regulating pathways in the brain.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride exhibits various biological activities:

  • Antidepressant Effects : Studies have shown that this compound may have potential antidepressant properties due to its influence on neurotransmitter systems.
  • Antitumor Activity : Preliminary investigations suggest that it may inhibit certain cancer cell lines, indicating potential use in oncology.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications of this compound based on recent research findings:

Application AreaDescriptionReferences
AntidepressantPotential to modulate serotonin and norepinephrine levels
AnticancerInhibition of proliferation in specific cancer cell lines
NeuroprotectionProtective effects against oxidative stress in neuronal cells
Pain ManagementAnalgesic properties observed in preclinical models

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antidepressant Efficacy :
    • A study involving animal models demonstrated significant reductions in depressive-like behavior when administered the compound at varying doses. The results indicated a dose-dependent effect on serotonin levels, suggesting its role as a potential antidepressant agent.
  • Antitumor Activity :
    • In vitro studies showed that treatment with this compound led to decreased viability in human breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Neuroprotection Against Oxidative Stress :
    • Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-(3-Chloro-phenyl)-2-morpholin-4-yl-ethylamine Hydrochloride
  • Structure : Chlorine substituent at the 3-position of the phenyl ring.
  • Key Differences : Chlorine’s electron-withdrawing nature and larger atomic radius compared to fluorine may reduce metabolic stability but increase steric hindrance. This could alter receptor-binding affinity or pharmacokinetics .
  • Molecular Formula : C₁₂H₁₆ClFN₂O (inferred from ).
2-(4-Methoxyphenyl)-2-morpholin-4-YL-ethylamine Dihydrochloride
  • Structure : Methoxy group at the para position of the phenyl ring.
  • The dihydrochloride salt may enhance aqueous solubility compared to mono-hydrochloride analogs .
  • Molecular Formula : C₁₃H₂₀N₂O₂·2HCl (MW: 236.31 g/mol for the free base) .
2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl Morpholine-4-carboxylate Hydrochloride
  • Structure : Methylphenyl substituent on the morpholine ring and an additional morpholine carboxylate group.
  • This compound’s molecular weight (C₁₈H₂₇ClN₂O₄; MW: 394.88 g/mol) is significantly higher than the target compound, likely impacting diffusion rates .

Comparison of Fluorinated Analogs

(1S,2r)-2-(3,4-Difluoro-phenyl)-cyclopropylamine
  • Structure : Cyclopropylamine core with 3,4-difluorophenyl substitution.
  • Key Differences : The cyclopropane ring imposes conformational rigidity, which may enhance selectivity for specific biological targets. The difluoro substitution pattern (3,4 vs. 2,4) alters electronic distribution and steric interactions .
Albaconazole (CAS 187949-02-6)
  • Structure : Contains a 2,4-difluorophenyl group in a triazole antifungal agent.

Physicochemical and Pharmacological Implications

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Difluorophenyl C₁₂H₁₅F₂N₂O·HCl (infer) ~278.7 (infer) High lipophilicity, hydrochloride salt
2-(3-Chloro-phenyl)-analog 3-Chlorophenyl C₁₂H₁₆ClFN₂O·HCl ~299.2 Increased steric hindrance
2-(4-Methoxyphenyl)-analog 4-Methoxyphenyl C₁₃H₂₀N₂O₂·2HCl 236.31 (free base) Enhanced solubility, dihydrochloride
2-[2-(4-Methylphenyl)morpholin-4-yl]-analog 4-Methylphenyl, carboxylate C₁₈H₂₇ClN₂O₄ 394.88 Dual functional groups, higher MW

Research Findings and Structural Insights

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce metabolic degradation compared to chlorine, as seen in albaconazole’s design . However, chlorine’s polarizability could enhance binding to hydrophobic pockets in enzymes .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., ) prioritize solubility, making them suitable for aqueous formulations, whereas difluoro/methyl groups favor blood-brain barrier penetration .
  • Salt Forms : Hydrochloride salts (common in dopamine HCl ) improve crystallinity, while dihydrochloride salts () may further enhance stability in acidic environments.

Preparation Methods

The synthesis of 2-(2,4-difluoro-phenyl)-2-morpholin-4-yl-ethylamine hydrochloride generally involves the construction of the ethylamine backbone bearing the morpholine substituent, followed by introduction of the 2,4-difluorophenyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid to improve stability and solubility.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Reductive Amination Route

One common approach involves reductive amination of 2,4-difluorobenzaldehyde with 2-(morpholin-4-yl)ethylamine. The reaction proceeds via formation of an imine intermediate followed by reduction to the secondary amine.

  • Step 1 : Condensation of 2,4-difluorobenzaldehyde with 2-(morpholin-4-yl)ethylamine under mild acidic conditions.
  • Step 2 : Reduction of the imine intermediate using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Step 3 : Isolation of the free base amine followed by treatment with hydrochloric acid to form the hydrochloride salt.

This method offers good selectivity and yields, with mild reaction conditions that preserve sensitive functional groups.

Nucleophilic Substitution Route

Alternatively, the compound can be prepared by nucleophilic substitution of a 2-(2,4-difluorophenyl)ethyl halide (e.g., bromide or chloride) with morpholine.

  • Step 1 : Synthesis of 2-(2,4-difluorophenyl)ethyl halide via halogenation of 2,4-difluorophenylethanol or related precursors.
  • Step 2 : Reaction of the halide with morpholine under reflux in an appropriate solvent (e.g., acetonitrile or DMF) with a base to facilitate substitution.
  • Step 3 : Conversion of the free base to the hydrochloride salt by acid treatment.

This route is straightforward but may require careful control of reaction conditions to avoid side reactions.

Amide Coupling and Reduction Route (Analogy from Related Compounds)

Based on synthetic methods for analogous morpholine-containing benzamides, a multi-step route involving amide coupling followed by reduction can be applied:

  • Step 1 : Coupling of 2,4-difluorobenzoic acid derivatives with 2-(morpholin-4-yl)ethylamine using coupling reagents such as EDCI or DCC in the presence of a base.
  • Step 2 : Reduction of the amide to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH).
  • Step 3 : Salt formation with hydrochloric acid.

This method is more complex and less commonly used for direct preparation but useful for structural analogs.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Yield Range (%) Notes
1 Reductive Amination 2,4-Difluorobenzaldehyde, 2-(morpholin-4-yl)ethylamine, NaBH(OAc)3 Room temp to 40°C 60–85 Mild acid catalyst (e.g., AcOH) improves imine formation
2 Nucleophilic Substitution 2-(2,4-Difluorophenyl)ethyl bromide, morpholine, base (K2CO3) 60–80°C 50–75 Solvent: Acetonitrile or DMF; inert atmosphere preferred
3 Amide Coupling + Reduction EDCI/DCC, base, then LAH reduction 0–25°C (coupling), reflux (reduction) 40–65 Requires careful quenching of LAH; sensitive to moisture

Purification and Characterization

  • Purification : Typically achieved by recrystallization from ethanol/ethyl acetate or by flash chromatography using silica gel with gradients of dichloromethane and methanol.
  • Salt Formation : Conversion to hydrochloride salt is performed by treatment with dry HCl in ether or ethanol to enhance stability and facilitate isolation.
  • Characterization : Confirmed by NMR (proton and fluorine), IR spectroscopy (noting characteristic C-F stretches), and HPLC purity analysis (>95%).

Research Findings and Comparative Analysis

  • The reductive amination method is favored for its simplicity, mild conditions, and relatively high yield.
  • Nucleophilic substitution is efficient but requires careful control to avoid elimination or side reactions.
  • Amide coupling followed by reduction is less common but useful for complex derivatives.
  • The morpholine ring enhances solubility and metabolic stability, making the hydrochloride salt form preferred for pharmaceutical applications.
  • Fluorine substitution at 2,4-positions improves binding affinity and metabolic resistance, justifying the use of 2,4-difluorophenyl starting materials.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages Typical Yield (%)
Reductive Amination Imine formation + reduction Mild, selective, good yields Requires careful pH control 60–85
Nucleophilic Substitution Halide displacement by morpholine Straightforward Possible side reactions 50–75
Amide Coupling + Reduction Amide formation + LAH reduction Useful for analog synthesis Multi-step, harsh conditions 40–65

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to introduce the morpholine ring, followed by reductive amination to form the ethylamine backbone. For example, a ketone intermediate may be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. The final hydrochloride salt is formed via acid-base reaction with HCl.
  • Characterization : Intermediates are validated using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. The hydrochloride form is confirmed via X-ray crystallography (for crystalline solids) and elemental analysis (C, H, N, Cl%) .

Q. How is the hydrochloride salt form confirmed experimentally?

  • Methodological Answer : The hydrochloride salt is verified through:
  • X-ray crystallography : Determines protonation state and hydrogen bonding patterns (e.g., N–H···Cl interactions). SHELX software is widely used for refinement and validation of crystal structures .
  • Elemental analysis : Matches experimental C, H, N, and Cl percentages with theoretical values.
  • Thermogravimetric analysis (TGA) : Measures dehydration or decomposition temperatures to confirm hygroscopicity .

Q. What analytical techniques differentiate this compound from structurally similar derivatives?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Confirms exact molecular mass (e.g., distinguishing -F vs. -Cl substituents).
  • ¹⁹F NMR : Identifies unique fluorine environments (e.g., para- vs. ortho-substitution on the phenyl ring).
  • Infrared spectroscopy (IR) : Detects morpholine ring vibrations (~1,100 cm⁻¹) and amine hydrochloride stretches (~2,500 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring be performed, and what parameters are critical?

  • Methodological Answer : The morpholine ring’s puckering is analyzed using Cremer-Pople parameters, which quantify out-of-plane displacements. Key steps include:
  • X-ray crystallography : Provides atomic coordinates for calculating puckering amplitude (θ) and phase angle (φ).
  • Density functional theory (DFT) : Optimizes geometry and compares experimental vs. computed puckering modes.
  • Torsion angle analysis : Assesses deviations from planarity (e.g., chair vs. boat conformations) .

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions arise from solvent effects, pH, or crystallographic disorder. Mitigation strategies:
  • Standardized conditions : Use deuterated solvents (e.g., D₂O for hydrochloride salts) and controlled temperatures.
  • Cross-validation : Compare with computed NMR shifts (DFT/GIAO method) to identify outliers.
  • Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) at variable temperatures .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :
  • Hygroscopicity management : Store in desiccators with silica gel or under inert gas (Ar/N₂).
  • Temperature control : Avoid exceeding 25°C; refrigeration (2–8°C) is recommended for hydrochloride salts.
  • Stability monitoring : Use HPLC to track degradation (e.g., free amine formation) and FTIR to detect moisture ingress .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of fluorine substituents?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with mono-/di-fluoro, chloro, or hydrogen substituents at the 2,4-phenyl positions.
  • Biological assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate with electronic effects (Hammett σ constants).
  • Computational modeling : Use molecular docking (AutoDock) to assess fluorine’s impact on ligand-receptor interactions (e.g., C–F···H bonding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride

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